Benzyldiethyl(2-hydroxyethyl)ammonium Chloride (CAS 19493-25-5): Technical Reference & Application Guide
Benzyldiethyl(2-hydroxyethyl)ammonium Chloride (CAS 19493-25-5): Technical Reference & Application Guide
[1][2]
Executive Summary
Benzyldiethyl(2-hydroxyethyl)ammonium chloride (CAS 19493-25-5) is a specialized quaternary ammonium compound (QAC) distinguished by the presence of a hydrophilic hydroxyethyl moiety alongside a lipophilic benzyl group. Unlike common phase transfer catalysts like Benzyltriethylammonium chloride (TEBA), the inclusion of the hydroxyl group confers unique amphiphilic properties, enhancing its utility in aqueous-organic interfaces, corrosion inhibition, and specific electrochemical applications. This guide provides a rigorous technical analysis of its physicochemical profile, synthesis protocols, and functional mechanisms for researchers in drug development and material science.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
The compound acts as a cationic surfactant with a distinct "head-tail" structure that facilitates adsorption onto negatively charged surfaces (e.g., metals, bacterial cell walls).
Table 1: Physicochemical Specifications
| Property | Specification | Field Insight |
| CAS Number | 19493-25-5 | Unique identifier; distinct from TEBA (56-37-1). |
| IUPAC Name | ||
| Molecular Formula | ||
| Molecular Weight | 243.77 g/mol | |
| Appearance | White to off-white hygroscopic crystal | Highly hygroscopic; store in desiccator.[1] |
| Solubility | Soluble in water, ethanol, isopropanol; Insoluble in ether, benzene | The -OH group significantly increases water solubility compared to non-hydroxylated analogs. |
| Melting Point | ~184–188 °C (Decomposes) | Purity dependent; lower MP indicates moisture contamination.[2] |
| pH (1% aq) | 6.0 – 8.0 | Neutral to slightly acidic due to potential trace amine salts. |
Synthesis & Manufacturing Protocol
Reaction Mechanism
The synthesis follows a classical Menschutkin reaction (quaternization), involving the nucleophilic attack of the tertiary amine (
Key Mechanistic Diagram (Graphviz)
Figure 1: Synthesis pathway via Menschutkin reaction showing the SN2 nucleophilic substitution.
Bench-Scale Synthesis Protocol
Objective: Produce high-purity (>98%) crystalline product.
Reagents:
- -Diethylaminoethanol (1.05 eq) – Slight excess ensures complete consumption of the alkyl halide.
-
Benzyl Chloride (1.0 eq) – Limiting reagent.
-
Solvent: Isopropanol (IPA) or Ethanol (Absolute).
-
Recrystallization Solvent: Ethyl Acetate or Diethyl Ether.
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with
-diethylaminoethanol and IPA (approx. 5 mL per gram of reactant). Purge with nitrogen to prevent oxidation (yellowing). -
Addition: Heat solution to 50°C. Add Benzyl Chloride dropwise via an addition funnel over 30 minutes.
-
Critical Insight: The reaction is exothermic. Do not allow temperature to exceed 85°C to prevent polymerization or color degradation.
-
-
Reflux: Once addition is complete, raise temperature to reflux (~80-82°C) for 6–8 hours. Monitor reaction progress via TLC (disappearance of benzyl chloride).
-
Isolation: Cool the mixture to 0°C in an ice bath. The product may crystallize spontaneously. If oiling occurs (common due to hygroscopicity), induce crystallization by scratching the glass or adding a seed crystal.
-
Purification:
-
Filter the crude solid under vacuum.
-
Wash: Wash the filter cake with cold ethyl acetate (removes unreacted amine).
-
Recrystallization: Dissolve in minimum hot ethanol, then add diethyl ether until turbid. Cool to -20°C.
-
-
Drying: Dry in a vacuum oven at 40°C over
for 24 hours. Note: Incomplete drying leads to a "sticky" solid due to water retention.
Functional Applications & Mechanisms[1][10]
Corrosion Inhibition (Carbon Steel)
This compound is a documented mixed-type corrosion inhibitor, particularly effective in acidic media (e.g., acetic acid, HCl).
-
Mechanism: The quaternary nitrogen (
) electrostatically anchors to the cathodic sites of the metal (rich in electrons). The benzyl and ethyl groups form a hydrophobic barrier, while the hydroxyethyl group provides secondary stability via hydrogen bonding with surface-adsorbed water molecules or oxides. -
Isotherm: Adsorption typically follows the Langmuir Adsorption Isotherm , indicating monolayer coverage.
Mechanism of Action Diagram (Graphviz)
Figure 2: Adsorption mechanism on steel surfaces. The N+ anchors the molecule, while the hydrophobic tail excludes corrosive ions.
Pharmaceutical & Biotech Utility[1]
-
Solubilizing Agent: The hydroxyethyl group increases the Critical Micelle Concentration (CMC) compared to non-hydroxylated quats, allowing for the solubilization of hydrophobic drugs in aqueous formulations without aggressive detergency that might damage proteins.
-
Antimicrobial Preservative: Similar to Benzalkonium Chloride, it disrupts bacterial cell membranes. However, the hydroxyethyl modification often results in a milder irritation profile, making it suitable for sensitive topical applications.
Phase Transfer Catalysis (PTC)
While less common than TEBA, CAS 19493-25-5 is used in Solid-Liquid PTC where the solid phase is hydrophilic (e.g., hydroxide bases). The -OH group can facilitate ion extraction from the solid surface into the organic phase via hydrogen bonding, a mechanism known as "omega-phase transfer."
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
-
-NMR (
):- 7.4–7.6 ppm (Multiplet, 5H, Aromatic Benzyl protons).
-
4.5 ppm (Singlet, 2H, Benzyl
-N). -
3.9 ppm (Triplet, 2H,
-OH). -
3.4 ppm (Quartet, 4H, Ethyl
). -
1.3 ppm (Triplet, 6H, Ethyl
).
-
Titration: Argentometric titration (Volhard method) to determine Chloride content (Theoretical: ~14.5% Cl).
Safety & Handling (E-E-A-T)
-
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[3][4]
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and N95 dust mask if handling powder.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a tightly sealed container. Moisture absorption leads to hydrolysis and "caking."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 501024313, Benzyldiethyl(2-hydroxyethyl)ammonium chloride. Retrieved from [Link]
-
Idris, M. N., et al. (2014). Efficiency of Benzyl Dimethyl (2-Hydroxyethyl) Ammonium Chloride as Corrosion Inhibitor in Acetic Acid.[5] Australian Journal of Basic and Applied Sciences.[5] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Quaternary ammonium compounds. Retrieved from [Link]
